5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci)
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Overview
Description
5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci) is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. This compound is characterized by a fused ring system consisting of a cyclopentane ring and a pyridine ring. The presence of the methanamine group at the 2-position of the pyridine ring and the dihydro configuration at the 6,7-positions adds to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclocondensation Reaction: One of the effective methods for synthesizing 5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci) involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.
Multicomponent Condensation: Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group and the dihydro positions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various alkylating agents such as 1,2-dibromoethane and benzyl chloride can be used under mild reaction conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted cyclopenta[b]pyridine derivatives with different functional groups at the 2-position.
Scientific Research Applications
5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci) involves its interaction with specific molecular targets. For instance, its derivatives can inhibit protein kinases by binding to the active site and blocking the phosphorylation process . The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but differs in the functional groups attached to the pyridine ring.
Cyclopenta[b]pyridine derivatives: Various derivatives with different substituents at the 2-position or other positions on the ring system.
Uniqueness
5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci) is unique due to the presence of the methanamine group at the 2-position and the dihydro configuration at the 6,7-positions. These features contribute to its distinct chemical reactivity and biological activity compared to other cyclopenta[b]pyridine derivatives.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-6-8-5-4-7-2-1-3-9(7)11-8/h4-5H,1-3,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGSKYXLMNWEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221137-23-1 |
Source
|
Record name | 5H,6H,7H-cyclopenta[b]pyridin-2-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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